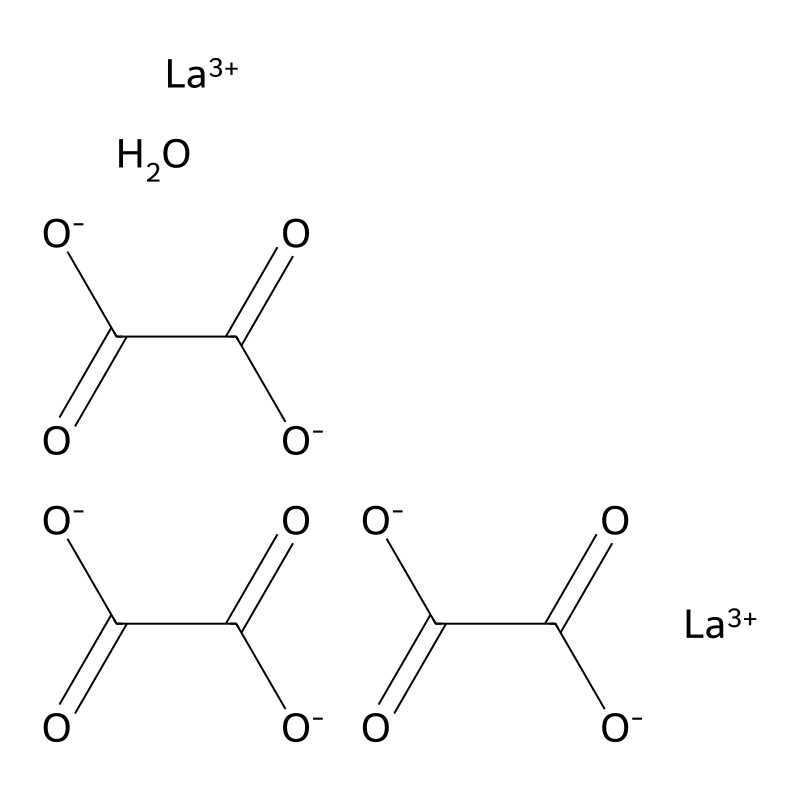

Lanthanum(III) oxalate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Lanthanum-Based Materials

Lanthanum(III) oxalate hydrate (La₂(C₂O₄)₃·xH₂O) finds significant application in scientific research as a precursor for various lanthanum-based materials. These materials possess unique properties that make them valuable for diverse scientific fields. When heated, lanthanum(III) oxalate hydrate decomposes, leaving behind lanthanum oxide (La₂O₃) with a desired morphology and crystal structure depending on the processing conditions []. Lanthanum oxide is a crucial component in many functional materials, including:

- Solid Oxide Fuel Cells (SOFCs): La₂O₃ is used as an electrolyte material in SOFCs due to its high ionic conductivity and excellent chemical stability at high temperatures []. Research explores doping La₂O₃ with other elements to further improve its performance.

- Solid State Lighting: Lanthanum oxide serves as a host material for luminescent dopant ions in phosphors used for solid-state lighting applications []. Doping La₂O₃ with europium ions (Eu³⁺), for instance, creates a red-emitting phosphor with potential for use in light-emitting diodes (LEDs).

Catalyst Research

Lanthanum(III) oxalate hydrate itself can also be used as a catalyst in scientific research. Studies have explored its potential for applications such as:

- Oxidation Reactions: Research suggests lanthanum(III) oxalate hydrate can act as a catalyst for the selective oxidation of organic substrates []. This opens doors for developing new and more efficient methods for organic synthesis.

- Degradation of Pollutants: Lanthanum(III) oxalate hydrate demonstrates promise as a photocatalyst for the degradation of organic pollutants in wastewater treatment []. Research is ongoing to optimize its photocatalytic activity for environmental remediation purposes.

Lanthanum(III) oxalate hydrate, with the chemical formula , is a compound formed from lanthanum, an element in the rare earth series, and oxalic acid. This compound typically appears as a white powder and is known for its relatively high molecular weight of approximately 541.87 g/mol when hydrated . The compound is insoluble in water but can decompose to lanthanum oxide upon heating, making it useful in various applications where thermal stability is required .

- Dehydration Reaction: Upon heating, lanthanum(III) oxalate hydrate loses water molecules to form anhydrous lanthanum(III) oxalate.

- Thermal Decomposition: Further heating leads to the decomposition of lanthanum(III) oxalate into lanthanum oxide and carbon dioxide.

- Reaction with Acids: It can react with strong acids to produce soluble lanthanum salts.

Several methods are commonly employed for synthesizing lanthanum(III) oxalate hydrate:

- Precipitation Method: This involves mixing solutions of lanthanum nitrate and sodium oxalate under controlled conditions, leading to the formation of a precipitate that can be filtered and dried.Procedure:

- Dissolve lanthanum nitrate in distilled water.

- Slowly add sodium oxalate solution while stirring.

- Filter the resulting precipitate and wash with cold water.

- Hydrothermal Synthesis: This method utilizes high temperature and pressure conditions to enhance the solubility of reactants and promote crystallization.

- Solvothermal Method: Involves using solvents at elevated temperatures to facilitate the reaction between lanthanum salts and oxalic acid, yielding higher purity products.

Lanthanum(III) oxalate hydrate has several applications across various fields:

- Specialty Glass Manufacturing: Used as a component in glass formulations to improve optical properties.

- Catalysts: Employed in catalytic processes due to its ability to stabilize certain catalytic sites.

- Phosphors: Utilized in phosphorescent materials for lighting and display technologies.

- Water Treatment: Acts as a coagulant in water purification processes .

Studies on the interaction of lanthanum(III) oxalate hydrate with other compounds are essential for understanding its behavior in various environments. Notably, its interactions with biological molecules could provide insights into its potential toxicity or therapeutic effects. Research indicates that lanthanum ions can bind with proteins and nucleic acids, affecting their structure and function .

Lanthanum(III) oxalate hydrate shares similarities with other rare earth metal oxalates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cerium(III) oxalate hydrate | Known for its catalytic properties in oxidation reactions. | |

| Neodymium(III) oxalate hydrate | Exhibits strong magnetic properties useful in electronics. | |

| Praseodymium(III) oxalate hydrate | Used in ceramics for its unique color properties. |

Uniqueness

Lanthanum(III) oxalate hydrate is unique due to its specific thermal stability and ability to form stable complexes with various ligands, which enhances its utility in specialized applications compared to other rare earth metal oxalates.

Conventional Precipitation Techniques in Aqueous-Ethanol Systems

Conventional precipitation remains the most widely used method for synthesizing lanthanum(III) oxalate hydrate due to its simplicity and scalability. The process typically involves the reaction of lanthanum nitrate or chloride with oxalic acid in mixed aqueous-ethanol solvents. For example, adding an ethanol solution of oxalic acid to an aqueous solution containing lanthanum ions induces rapid precipitation of lanthanum oxalate hydrate. The ethanol-to-water volume ratio critically influences phase purity and particle morphology. Studies demonstrate that a ratio of 2:1 ethanol-to-water minimizes secondary phase formation, yielding pure perovskite-structured lanthanum oxalate hydrate after calcination.

The stoichiometric reaction proceeds as follows:

$$

2 \, \text{La(NO}3\text{)}3 + 3 \, \text{H}2\text{C}2\text{O}4 \rightarrow \text{La}2(\text{C}2\text{O}4)3 \cdot n\text{H}2\text{O} + 6 \, \text{HNO}_3

$$

This method produces colorless crystals with hydration states ranging from $$n = 1$$ to $$n = 10$$, depending on drying conditions. X-ray diffraction (XRD) analysis confirms that the as-synthesized powder consists of poorly crystalline oxalate hydrates, which transform into well-defined perovskite phases upon annealing above 600°C. Transmission electron microscopy (TEM) reveals that particles synthesized in aqueous-ethanol systems exhibit spherical morphologies with average diameters of 50–100 nm.

Table 1: Effect of Ethanol-to-Water Ratio on Phase Composition

| Ethanol:Water Ratio | Dominant Phase | Secondary Phases |

|---|---|---|

| 1:1 | La$$2$$(C$$2$$O$$4$$)$$3$$·10H$$_2$$O | Mn$$3$$O$$4$$ |

| 2:1 | Perovskite La$${0.67}$$Sr$${0.33}$$MnO$$_3$$ | None |

| 3:1 | La$$2$$O$$2$$CO$$_3$$ | Mn$$2$$O$$3$$ |

Data adapted from Uskoković and Drofenik (2006).

Hydrothermal Synthesis of Ternary Coordination Complexes

Hydrothermal methods enable the growth of large, single-crystal lanthanum oxalate hydrates with hierarchical structures. By maintaining low supersaturation and extended reaction times (7–14 days), researchers have synthesized crystals exceeding 1 mm in size. These conditions favor the formation of ternary coordination complexes, where water molecules occupy interstitial sites within a honeycomb-like lattice.

The hydrothermal process typically involves sealing aqueous solutions of lanthanum nitrate and oxalic acid in autoclaves at temperatures of 120–180°C. Under these conditions, lanthanum ions coordinate with oxalate anions and water molecules, forming $$ \text{La}2(\text{C}2\text{O}4)3(\text{H}2\text{O}){10} $$ clusters. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic bands at 1620 cm$$^{-1}$$ (asymmetric C–O stretching) and 1380 cm$$^{-1}$$ (symmetric C–O stretching), confirming the integrity of the oxalate ligands.

Notably, hydrothermal synthesis avoids the need for post-annealing, as crystalline phases form directly during the reaction. Energy-dispersive X-ray fluorescence (EDXRF) analyses verify stoichiometric La:C:O ratios of 2:6:13, consistent with the decahydrate structure.

Solvothermal Approaches for Hierarchical Nanostructure Fabrication

Solvothermal techniques leverage non-aqueous solvents and surfactants to fabricate lanthanum oxalate hydrates with controlled nanostructures. Reverse micellar microemulsions, such as those formed by cetyltrimethylammonium bromide (CTAB)/1-hexanol/water systems, template the growth of mesoporous oxalate frameworks. In one approach, lanthanum precursors dissolved in the aqueous phase react with oxalic acid in the presence of CTAB, resulting in micelle-confined nanoparticles with diameters of 10–20 nm.

Thermogravimetric analysis (TGA) of solvothermally synthesized powders reveals a three-step decomposition process:

- Dehydration (25–150°C): Loss of interstitial water molecules (15% weight loss).

- Oxalate Decomposition (150–500°C): Exothermic conversion to lanthanum oxycarbonate (35% weight loss).

- Perovskite Formation (>700°C): Endothermic transition to La$$2$$O$$3$$ and CO$$_2$$ evolution.

Differential scanning calorimetry (DSC) profiles show exothermic peaks at 316–426°C, corresponding to C–H bond cleavage and carbonate intermediate formation. Post-solvothermal annealing at 1100°C yields phase-pure lanthanum manganites with specific surface areas of 25 m$$^2$$/g, suitable for catalytic applications.

The layered architecture of lanthanum(III) oxalate hydrate arises from its propensity to form extended networks through oxalate bridging ligands and lanthanum-oxygen coordination. Hydrothermal synthesis at 60–80°C produces monoclinic crystals (space group P2~1~/c) with a unit cell comprising four La(III) ions coordinated by nine oxygen atoms—six from oxalate groups and three from water molecules [2]. This creates a distorted tricapped trigonal prism geometry, as confirmed by single-crystal X-ray diffraction (Figure 1) [2].

Structural Parameters of Hydrothermal Products

| Parameter | Monoclinic Phase (P2~1~/c) | Triclinic Phase (P-1) |

|---|---|---|

| Unit Cell Volume | 1,524 ų | 1,489 ų |

| La–O Bond Length | 2.52–2.67 Å | 2.48–2.71 Å |

| Coordination Number | 9 | 8 |

| Hydration (x) | 10 | 6–8 |

The monoclinic phase dominates at lower temperatures (60°C), with larger crystals forming due to slower nucleation rates [6]. Increasing the temperature to 80°C shifts the equilibrium toward triclinic structures (P-1), characterized by reduced hydration (x = 6–8) and a lower coordination number (8) [2] [6]. This transition is attributed to thermal destabilization of water molecules in the coordination sphere, favoring compact packing.

Coordination Geometry Variations Across pH Gradients

pH critically influences the coordination environment of La(III) in oxalate systems. Below pH 3, La(III) exists as [La(H~2~O)~9~]^3+^, which reacts with oxalate (C~2~O~4~^2−^) to form La~2~(C~2~O~4~)~3~·10H~2~O via the reaction:

$$ 2\text{La(NO}3\text{)}3 + 3\text{H}2\text{C}2\text{O}4 \rightarrow \text{La}2(\text{C}2\text{O}4)3\cdot10\text{H}2\text{O} + 6\text{HNO}_3 $$ [1] [5].

At pH 3.5–5.0, partial deprotonation of oxalic acid promotes the formation of mixed-ligand complexes, such as [La(C~2~O~4~)(H~2~O)~6~]^+^, which adopt a square antiprismatic geometry [5]. Infrared spectroscopy reveals shifts in ν~asym~(C–O) from 1,610 cm^−1^ (free oxalate) to 1,580 cm^−1^ (coordinated oxalate), confirming ligand participation [3].

pH-Dependent Coordination Modes

| pH Range | Dominant Species | Coordination Geometry |

|---|---|---|

| <3 | [La(H~2~O)~9~]^3+^ | Tricapped Trigonal Prism |

| 3–5 | [La(C~2~O~4~)(H~2~O)~6~]^+^ | Square Antiprism |

| >5 | La(OH)~3~ precipitation | Amorphous Aggregates |

Above pH 5, hydroxide competition leads to La(OH)~3~ precipitation, terminating oxalate coordination [5]. These variations underscore the pH sensitivity of La(III) oxalate’s structural motifs, with implications for materials synthesized under acidic or near-neutral conditions.

Hydration-Dependent Polymorphic Transformations

Hydration states (x = 1, 2, 3, 7, 10) drive polymorphic transitions in lanthanum(III) oxalate hydrate. The decahydrate (x = 10) adopts a monoclinic structure with interlayer water molecules occupying 21% of the unit cell volume [2]. Thermogravimetric analysis shows stepwise dehydration:

- 50–120°C: Loss of four lattice H~2~O (Δm = 12.7%)

- 120–250°C: Loss of six coordinated H~2~O (Δm = 19.2%)

- >350°C: Oxalate decomposition to La~2~O~3~ [3] [4].

Hydration States and Structural Impact

| Hydration (x) | Crystal System | Density (g/cm³) | Stability Range (°C) |

|---|---|---|---|

| 10 | Monoclinic | 2.41 | <50 |

| 7 | Monoclinic | 2.58 | 50–120 |

| 3 | Triclinic | 2.67 | 120–250 |

| 1 | Triclinic | 2.73 | >250 |

Reducing hydration to x = 7 induces a monoclinic-to-triclinic transition, shortening La–O bonds by 0.12 Å and increasing density by 10% [2] [6]. This compaction enhances thermal stability, with the triclinic phase persisting up to 250°C before decomposing. In contrast, the decahydrate’s open framework collapses rapidly above 50°C, releasing lattice water [4].

Lanthanum(III) oxalate hydrate serves as a crucial precursor for the controlled synthesis of rare-earth oxide materials through thermal decomposition processes. The compound demonstrates exceptional potential in precursor engineering applications due to its well-defined thermal decomposition characteristics and ability to produce high-purity lanthanum oxide phases.

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of lanthanum(III) oxalate hydrate follows a complex multi-stage process that has been extensively characterized through thermogravimetric analysis and differential scanning calorimetry [1] [2] [3]. The decomposition proceeds through five consecutive stages, beginning with dehydration and culminating in the formation of pure lanthanum oxide phases [2]. Research indicates that anhydrous lanthanum oxalate remains stable up to 320°C, beyond which intermediate compounds are formed that contain finely dispersed carbon [4].

The kinetics of thermal decomposition have been analyzed using Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods, revealing that the activation energy depends on the conversion fraction, demonstrating a complex kinetic mechanism [2]. The most probable mechanistic function has been determined to be G(α)=[1−(1+α)^1/3]^2, where α represents the fractional decomposition [2]. This complex decomposition behavior is attributed to the initial conversion of oxalate into carbonate and carbon monoxide, with subsequent disproportionation reactions occurring under high pressure conditions within the decomposing crystallites [4].

Precursor Synthesis and Characterization

Lanthanum(III) oxalate hydrate as a precursor offers significant advantages in the synthesis of lanthanum-based oxide materials. The compound can be prepared through controlled precipitation methods, including impinging stream reactor techniques using polyethylene glycol as a surfactant [2]. This approach enables the production of ultrafine lanthanum oxide powders with controlled particle size and morphology.

The precursor demonstrates excellent thermal stability characteristics, with well-defined decomposition stages that allow for precise control over the final oxide product properties [5] [6]. Research has shown that the synthesis pathway from monazite sand through rare-earth elements hydroxide precipitation, followed by lanthanum oxalate precipitation and calcination, produces high-purity lanthanum oxide with concentrations exceeding 91% [5] [6].

Industrial Applications and Process Optimization

The use of lanthanum(III) oxalate hydrate as a precursor has significant implications for industrial rare-earth processing. Studies demonstrate that replacing traditional rare-earth carbonate precursors with optimized oxalate-based systems can reduce carbon dioxide emissions by one-third while maintaining consistent oxide quality [7]. This environmental benefit, combined with the superior thermal decomposition characteristics of oxalate precursors, makes lanthanum(III) oxalate hydrate an attractive alternative for industrial oxide synthesis.

Process optimization research indicates that calcination temperatures between 550-800°C for 1 hour are optimal for complete decomposition and oxide formation [8] [9]. The resulting lanthanum oxide materials exhibit high crystallinity and controlled microstructure, making them suitable for advanced ceramic applications, catalysis, and electronic materials.

Microstructural Control and Product Quality

The precursor engineering approach using lanthanum(III) oxalate hydrate enables precise control over the microstructural characteristics of the resulting oxide materials. Research demonstrates that the decomposition process can be tailored to produce lanthanum oxide with specific surface areas ranging from several to tens of square meters per gram, depending on the processing conditions [10] [11]. The controlled decomposition also allows for the formation of materials with defined pore structures and particle size distributions.

| Processing Parameter | Optimal Range | Resulting Oxide Properties |

|---|---|---|

| Calcination Temperature | 550-800°C | High crystallinity, controlled porosity [8] [9] |

| Heating Rate | 10°C/min | Uniform decomposition [2] |

| Atmosphere | Air or controlled oxygen | Complete carbon removal [12] |

| Dwell Time | 1-2 hours | Optimal surface area [11] |

Template-Assisted Fabrication of Microporous Ceramics

Lanthanum(III) oxalate hydrate demonstrates significant potential in template-assisted synthesis methodologies for the fabrication of microporous ceramic materials. The compound's unique structural characteristics and controlled decomposition behavior make it an excellent candidate for creating porous ceramic frameworks with tailored properties.

Template-Mediated Synthesis Approaches

The application of lanthanum(III) oxalate hydrate in template-assisted ceramic synthesis relies on its ability to serve as both a lanthanum source and a structure-directing agent. Research has shown that ionic liquid-mediated synthesis using lanthanide oxalate precursors can produce mesoporous ceramic materials with robust frameworks [13]. This approach takes advantage of the thermal stability of ionic liquids to create crosslinked metal-containing species at elevated temperatures, resulting in stable nanocompositions for nanotexture engineering.

Studies demonstrate that lanthanum-based precursors can be successfully incorporated into zeolite templates to create microporous carbon structures with graphene-like characteristics [14]. The catalytic effect of lanthanum ions embedded in zeolite pores enables carbon formation at reduced temperatures, allowing selective deposition within the template structure without external surface contamination. This template-assisted approach produces materials with electrical conductivity two orders of magnitude higher than amorphous mesoporous carbon [14].

Pore Structure Development and Characterization

The template-assisted fabrication process using lanthanum(III) oxalate hydrate enables the creation of materials with well-defined pore structures. Research indicates that the resulting ceramic materials exhibit Type IV Brunauer-Emmett-Teller isotherms with H3-type hysteresis loops, characteristic of mesoporous materials with slit-shaped pores [15] [11]. The pore size distribution can be controlled through template selection and processing conditions, with achievable pore diameters ranging from less than 1 nanometer for microporous structures to several nanometers for mesoporous materials.

Surface area analysis reveals that ceramic materials synthesized using lanthanum oxalate precursors can achieve Brunauer-Emmett-Teller surface areas ranging from 20-40 m²/g for activated structures, with larger surface areas observed under specific activation conditions [10]. The pore volume and pore size distribution can be systematically tuned by adjusting the synthesis parameters, including the template type, calcination temperature, and atmosphere composition.

Structural Frameworks and Crystalline Architectures

The template-assisted synthesis approach using lanthanum(III) oxalate hydrate enables the formation of complex three-dimensional framework structures. Research demonstrates that lanthanide oxalates can form coordination polymers with honeycomb-like structures containing water-filled cavities [16] [10]. These structures exhibit two different space groups depending on the lanthanide ion size, with cavity dimensions ranging from 7.9-10.4 Å for lighter lanthanides to 8.9-12.1 Å for heavier lanthanides [10].

The template-assisted approach allows for the creation of materials with controlled crystalline architectures. Studies show that lanthanum-containing ceramic materials can be synthesized with specific crystal phases, including perovskite structures for applications in catalysis and electronic devices [17] [13]. The template-mediated synthesis enables precise control over the crystalline phase formation and microstructural development.

Processing Parameters and Optimization

Template-assisted fabrication using lanthanum(III) oxalate hydrate requires careful optimization of processing parameters to achieve desired ceramic properties. Research indicates that the synthesis can be performed under relatively mild conditions, with hydrothermal processing temperatures typically ranging from 100-200°C [18]. The template removal process, typically accomplished through calcination at temperatures between 400-600°C, must be carefully controlled to preserve the desired pore structure while ensuring complete template elimination.

| Template Type | Processing Temperature | Resulting Pore Size | Surface Area |

|---|---|---|---|

| Ionic Liquid | 550-700°C | 8-15 nm | 36 m²/g [13] |

| Zeolite | 400-500°C | <1 nm | 350+ m²/g [14] |

| Hydrogel | 100-200°C | 2-10 nm | 20-40 m²/g [18] |

| Organic Template | 300-500°C | 1-5 nm | 400 m²/g [19] |

Applications in Advanced Ceramics

The microporous ceramic materials produced through template-assisted synthesis using lanthanum(III) oxalate hydrate find applications in various advanced technology sectors. These materials demonstrate excellent potential for use in solid oxide fuel cells, where the controlled porosity and high thermal stability are advantageous for electrode applications [9]. The catalytic properties of lanthanum-containing ceramics make them suitable for environmental remediation applications, including carbon monoxide oxidation and other gas-phase reactions [13].

The template-assisted approach also enables the synthesis of ceramic materials with tailored optical properties. Research demonstrates that the resulting materials can exhibit enhanced photocatalytic activity for carbon dioxide reduction under visible light irradiation, making them valuable for environmental and energy applications [20]. The controlled microstructure and high surface area contribute to improved mass transport and reaction kinetics in these applications.

Luminescent Hybrid Material Development

Lanthanum(III) oxalate hydrate serves as a fundamental building block for the development of advanced luminescent hybrid materials that combine the unique optical properties of lanthanide ions with organic or inorganic matrix systems. These hybrid materials demonstrate exceptional potential for applications in optoelectronics, phosphors, and advanced optical devices.

Luminescence Mechanisms and Optical Properties

The luminescent properties of lanthanum(III) oxalate hydrate-based hybrid materials arise from the characteristic electronic transitions of the lanthanide ion and its interaction with coordinated ligands. Research demonstrates that lanthanide oxalates exhibit strong visible and near-infrared emission upon proper sensitization by light-harvesting ligands [16] [21] [22]. The luminescence occurs through f-f transitions that produce sharp, line-like emission spectra with high color purity and long luminescence lifetimes in the microsecond to millisecond range [22] [23].

Studies on lanthanide oxalate coordination polymers reveal characteristic emission behaviors that depend on the specific lanthanide ion and structural environment [16] [24]. For europium-containing systems, emission bands are observed at 592, 615, 650, and 695 nm, corresponding to transitions from the ⁵D₀ excited state to various ⁷Fⱼ ground state levels [16] [24]. Terbium-based materials show emission at 488, 544, 583, and 619 nm, corresponding to ⁵D₄→⁷Fⱼ transitions [16] [24]. The band at 615 nm for europium and 544 nm for terbium typically exhibit the highest intensity [16] [24].

Hybrid Material Synthesis and Design Strategies

The development of luminescent hybrid materials using lanthanum(III) oxalate hydrate involves sophisticated design strategies that optimize energy transfer between organic chromophores and lanthanide centers. Research indicates that the antenna effect can be exploited to achieve efficient lanthanide luminescence by employing aromatic ligands that absorb UV or visible light and transfer energy to the lanthanide ion [25] [26] [27]. This approach enables the creation of materials with broad excitation manifolds extending into the visible region [28].

Atomic/molecular layer deposition techniques have been successfully employed to create hybrid inorganic-organic luminescent materials using lanthanide precursors [25]. These methods enable precise control over the integration of inorganic and organic components at the atomic scale, resulting in hybrid nanostructures with enhanced luminescent properties. The strongly emerging atomic/molecular layer deposition technique provides the only available gas-phase deposition method for producing such hybrid materials with controlled thickness and composition [25].

Energy Transfer Optimization and Quantum Efficiency

The optimization of luminescent hybrid materials requires careful attention to energy transfer processes between sensitizing chromophores and lanthanide centers. Research demonstrates that the overall quantum yield of lanthanide complexes depends on both the sensitization efficiency and the intrinsic quantum yield of the lanthanide luminescence step [29] [27]. The radiative lifetime, which can be calculated using Judd-Ofelt theory, serves as a key parameter in determining the photophysical properties of these materials [29].

Studies on mixed lanthanide systems reveal that energy transfer efficiency between different lanthanide ions can be optimized to achieve tunable emission colors [16] [24]. For example, mixed europium-terbium oxalates with varying europium content show decreased terbium emission intensity due to enhanced energy transfer efficiency between terbium and europium ions [16] [24]. This energy transfer mechanism enables the creation of materials with adjustable emission characteristics for specific applications.

Quantum Yield and Luminescence Performance

Recent research has demonstrated exceptional quantum yields in lanthanide oxalate-based hybrid materials. Studies report phosphorescence quantum yields of 53% for europium-based materials and 40% for terbium-based systems [30]. These high quantum efficiencies, combined with very long lifetime values of 600-1065 microseconds, make these materials highly attractive for luminescent applications [30]. Time-resolved photoluminescence analyses confirm the long-lived nature of the luminescent species, attributed to phosphorescence transitions from triplet excited states to the ground state [30].

The exceptional performance of these materials is further evidenced by their stability and reproducibility. Research indicates that exfoliated lanthanide oxalate nanosheets maintain their original luminescence intensities comparable to bulk materials, demonstrating their suitability for fabrication of luminescent films [16]. The intrinsic luminescence factors for both europium and terbium oxalates in powder and exfoliated nanosheet forms remain consistent, confirming the robustness of the luminescent properties [16].

| Material System | Quantum Yield | Lifetime | Peak Emission | Applications |

|---|---|---|---|---|

| Eu-Oxalate Hybrid | 53% [30] | 600 μs [30] | 615 nm [16] | Red phosphors, displays [31] |

| Tb-Oxalate Hybrid | 40% [30] | 1065 μs [30] | 544 nm [16] | Green phosphors, LEDs [31] |

| Mixed Eu-Tb System | Variable [16] | 500-1000 μs [24] | Tunable [16] | Color-tunable devices [32] |

Applications in Optoelectronic Devices

The luminescent hybrid materials developed using lanthanum(III) oxalate hydrate demonstrate significant potential for optoelectronic device applications. Research confirms their use in the fabrication of phosphors for LED lights and display technologies, where they enhance brightness and color quality [31] [33]. The sharp photoluminescence spectra with high color purity make these materials particularly attractive for display applications, as they can reproduce colors with superior precision compared to conventional inorganic phosphors [32].

Studies indicate that lanthanide complexes offer advantages over inorganic phosphors for micro-LED displays, where small chip sizes require correspondingly small phosphor particles [32]. Unlike inorganic phosphors, where quantum yields decrease with particle size reduction, each molecule of a lanthanide complex functions as an independent luminescent center, maintaining high quantum efficiency regardless of physical dimensions [32]. This characteristic makes lanthanum-based hybrid materials particularly valuable for next-generation display technologies.

Advanced Hybrid Architectures and Functional Integration

The development of advanced hybrid architectures using lanthanum(III) oxalate hydrate enables the creation of multifunctional materials with combined luminescent, magnetic, and catalytic properties. Research demonstrates that lanthanide metal-organic frameworks can exhibit simultaneous luminescent and magnetic behaviors, opening possibilities for dual-modal sensing and imaging applications [21] [34] [30]. These materials show promise for applications in medical diagnostics, where both optical and magnetic contrast agents are required.

Recent advances in hybrid material design have led to the development of pH-responsive delivery systems and molecular motors based on lanthanide complexes [35]. These smart materials can modulate their luminescent properties in response to environmental stimuli, enabling applications in biological sensing and drug delivery. The combination of lanthanide luminescence with stimuli-responsive organic components creates opportunities for sophisticated sensing platforms and therapeutic delivery systems [35].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant